5-(Diethylamino)furan-2-carbaldehyde

Catalog No.
S710949
CAS No.
22868-59-3
M.F
C9H13NO2
M. Wt
167.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Diethylamino)furan-2-carbaldehyde

CAS Number

22868-59-3

Product Name

5-(Diethylamino)furan-2-carbaldehyde

IUPAC Name

5-(diethylamino)furan-2-carbaldehyde

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c1-3-10(4-2)9-6-5-8(7-11)12-9/h5-7H,3-4H2,1-2H3

InChI Key

CSLVNCXGGVYESC-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(O1)C=O

Canonical SMILES

CCN(CC)C1=CC=C(O1)C=O

Synthesis and Spectroscopic Characterization

Furan Platform Chemicals

Bio-based Materials

Chemical Building Blocks

5-(Diethylamino)furan-2-carbaldehyde is an organic compound characterized by the presence of both a furan ring and an aldehyde functional group. Its chemical formula is C9H13NO2C_9H_{13}NO_2 and it is identified by the CAS number 22868-59-3. The compound features a diethylamino substituent at the 5-position of the furan ring, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

Due to the lack of specific research on 5-(Diethylamino)furan-2-carbaldehyde, its mechanism of action in any biological system is unknown.

  • Wearing personal protective equipment (PPE) like gloves, goggles, and a lab coat.
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Typical of aldehydes and heterocyclic compounds. Key reactions include:

  • Condensation Reactions: The aldehyde group can undergo condensation with various nucleophiles, leading to the formation of imines or other derivatives.
  • Electrophilic Aromatic Substitution: The furan ring can be subjected to electrophilic attack due to its electron-rich nature, facilitating substitution reactions.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride .

The synthesis of 5-(Diethylamino)furan-2-carbaldehyde can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves acylation of diethylamine with furan-2-carbaldehyde in the presence of a Lewis acid catalyst.
  • Condensation Reactions: Reacting diethylamine with furan-2-carboxylic acid derivatives under acidic conditions can yield the desired aldehyde.
  • Reduction of Precursors: Starting from 5-(Diethylamino)furan-2-carboxylic acid, reduction processes can lead to the formation of the aldehyde .

5-(Diethylamino)furan-2-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Organic Synthesis: Utilized in the synthesis of complex organic molecules due to its reactive functional groups.
  • Material Science: Potential use in developing polymers or materials with specific properties derived from its structure .

Interaction studies involving 5-(Diethylamino)furan-2-carbaldehyde often focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a precursor for more complex molecules. Additionally, investigations into its biological interactions may reveal insights into its mechanism of action against specific biological targets, particularly in antimicrobial and anticancer research .

Several compounds share structural similarities with 5-(Diethylamino)furan-2-carbaldehyde, including:

Compound NameStructure FeaturesUnique Aspects
5-Hydroxymethylfuran-2-carbaldehydeContains a hydroxymethyl group instead of diethylaminoExhibits different reactivity patterns
5-Methylfuran-2-carbaldehydeMethyl group at position 5Less steric hindrance than diethylamino
5-(Phenyl)furan-2-carbaldehydePhenyl substituent at position 5Aromatic character adds stability

The uniqueness of 5-(Diethylamino)furan-2-carbaldehyde lies in its diethylamino group, which enhances solubility and potentially alters its biological activity compared to other similar compounds. Its ability to engage in diverse

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Wikipedia

5-(diethylamino)-2-furaldehyde

Dates

Modify: 2023-08-15

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